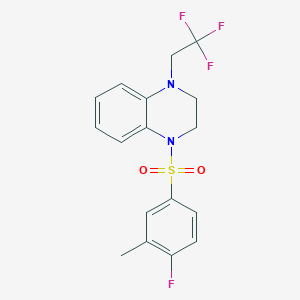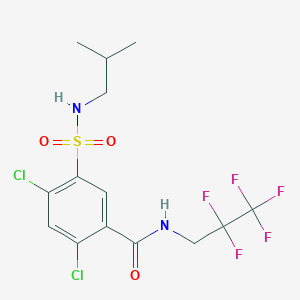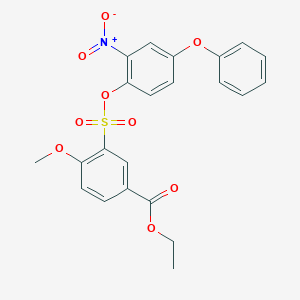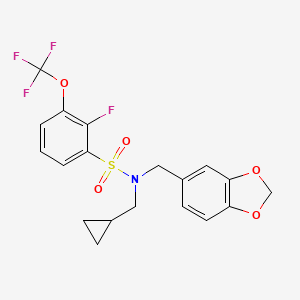![molecular formula C19H20N2O5 B7433278 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma. Therefore, 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X has the potential to be developed as a therapeutic agent for these conditions.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X involves its ability to bind to the active site of target enzymes and inhibit their activity. This is achieved through the formation of stable complexes between 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X and the enzyme, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X can modulate the activity of several enzymes involved in various physiological processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X has been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X is its ability to inhibit multiple enzymes involved in various physiological processes. This makes it a promising candidate for the development of multi-targeted drugs. However, one of the limitations of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X is its relatively low potency compared to other inhibitors of the same enzymes. This may limit its potential use in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X. One direction is to optimize its potency and selectivity towards specific enzymes. This can be achieved through the modification of its chemical structure or the identification of new targets. Another direction is to investigate its potential applications in the treatment of other diseases, such as cancer and diabetes. Additionally, the development of new delivery methods, such as nanoparticles or liposomes, can improve its bioavailability and efficacy.
Métodos De Síntesis
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with 3-bromoanisole to form 3-(4-nitrophenoxy)anisole. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to form 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide.
Propiedades
IUPAC Name |
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-18-12(2)17(18)19(22)20-13-5-4-6-16(11-13)26-15-9-7-14(8-10-15)21(23)24/h4-12,17-18H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPZPMNBDUGQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C1C(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)

![Ethyl 4-methyl-2-[[[3-(4-nitrophenoxy)phenyl]carbamoylamino]methyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433217.png)

![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)

![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)


![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)